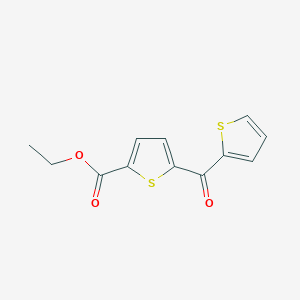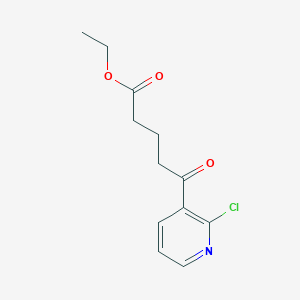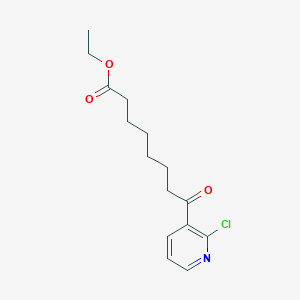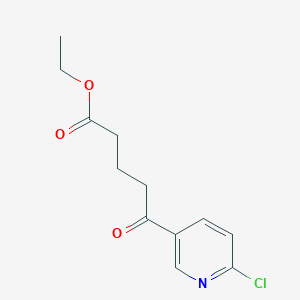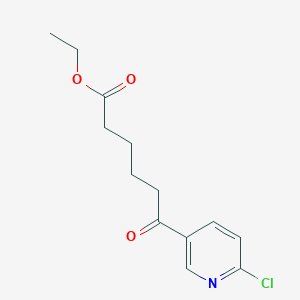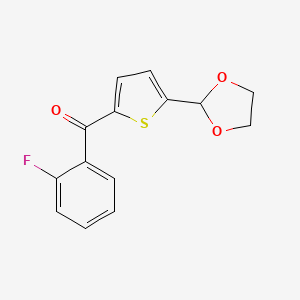
5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene, also known as 5-(1,3-dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene or 5-dioxolan-2-yl-2-fluorobenzoylthiophene, is a small molecule that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound, which means it contains both carbon and oxygen atoms in its ring structure. 5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene is a relatively new compound, first synthesized in 2018. Since then, it has been used in a number of research studies, particularly in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
1. Applications in Material Science and Pharmaceuticals
Thiophene derivatives, including compounds like 5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene, have been explored for their wide range of applications in material science and pharmaceuticals. Their biological activities span across various areas such as antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, and insecticidal activities. Moreover, their polymeric forms are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
2. Exploration in Antimicrobial Activities
Research into thiophene derivatives has shown their potential as antimicrobial agents. The synthesis and characterization of new thiophene-containing compounds have revealed promising antibacterial and antifungal activities, especially against gram-negative bacteria like E. coli and certain fungi (Mabkhot et al., 2017).
3. Inhibition of Tubulin Polymerization
Thiophene derivatives have been found to inhibit tubulin polymerization, a mechanism that is significant in the development of anticancer drugs. Specific thiophene derivatives have shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis (Romagnoli et al., 2006).
4. Electron Transfer Reactions for Polymerization
Highly conjugated thiophene derivatives are involved in photoinduced electron transfer reactions. These reactions are crucial for initiating cationic polymerization and the formation of conjugated polymers, which have applications in various fields including electronics and materials science (Aydoğan et al., 2012).
5. Electrochromic Properties
Thiophene derivatives are studied for their electrochromic properties. Polymers derived from these compounds exhibit electrochromism, which is the ability to change color when an electric field is applied. This property is particularly useful in the development of electrochromic devices, such as smart windows and displays (Hu et al., 2019).
Propriétés
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTOVORUMNJENZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641928 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898773-35-8 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



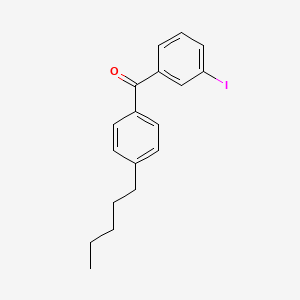
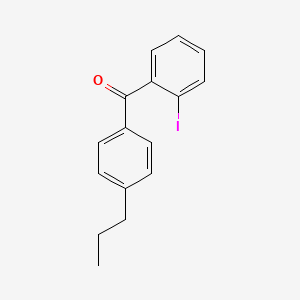
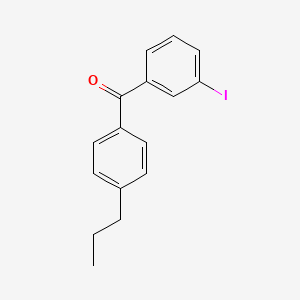
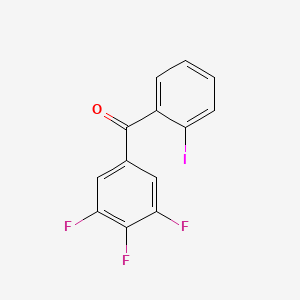

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
